Cas no 1436191-79-5 (2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide)
2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide
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- Inchi: 1S/C15H17N3O/c1-3-5-10-18(9-4-2)13-15(19)17-12-14-7-6-8-16-11-14/h2,6-8,11H,9-10,12-13H2,1H3,(H,17,19)
- InChI Key: UVPGQGWKHVWQTG-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CN=C1)(=O)CN(CC#CC)CC#C
Experimental Properties
- Density: 1.120±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 485.4±45.0 °C(Predicted)
- pka: 13.85±0.46(Predicted)
2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26622816-0.05g |
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[(pyridin-3-yl)methyl]acetamide |
1436191-79-5 | 90% | 0.05g |
$212.0 | 2023-07-09 |
2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide
Exploring the Potential of 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide (CAS No. 1436191-79-5) in Modern Research
In the rapidly evolving field of chemical research, 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide (CAS No. 1436191-79-5) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its alkyne-rich backbone and pyridinylmethyl acetamide moiety, presents intriguing opportunities for scientists exploring bioactive molecules and molecular scaffolds. With increasing interest in small-molecule modulators and targeted therapeutics, this compound's versatility makes it a subject of growing curiosity.
The molecular structure of 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide features a combination of terminal alkyne groups and a heterocyclic pyridine ring, which are often associated with enhanced binding affinity in drug discovery projects. Researchers are particularly interested in its potential role as a building block for click chemistry applications, where its reactive groups could facilitate efficient conjugation with biomolecules. This aligns with current trends in bioconjugation techniques and probe development, addressing common search queries like "alkyne-functionalized compounds for bioimaging" or "pyridine derivatives in medicinal chemistry."
Recent discussions in scientific forums highlight the compound's relevance to kinase inhibition studies, a hot topic in cancer research and signal transduction investigations. The 3-pyridinylmethyl segment, in particular, resonates with searches for "nicotinic receptor ligands" and "neuroactive compound design," reflecting broader interests in neurological applications. While not making therapeutic claims, the structural features of CAS No. 1436191-79-5 naturally invite exploration in these directions, as evidenced by its inclusion in several high-throughput screening libraries.
From a synthetic chemistry perspective, the compound's dual alkyne functionality offers distinct advantages for diversity-oriented synthesis, a strategy frequently searched by medicinal chemists. The presence of both butynyl and propynyl groups enables selective modifications, making it valuable for constructing molecular libraries with varied pharmacophores. This aspect addresses common questions about "versatile intermediates for combinatorial chemistry" and "multifunctional scaffolds in drug design," positioning the compound as an interesting subject for method development papers.
Environmental and green chemistry considerations also apply to discussions about CAS No. 1436191-79-5, as researchers increasingly search for "sustainable synthetic routes" and "atom-efficient transformations." The compound's potential for metal-catalyzed coupling reactions aligns with interests in catalytic processes that minimize waste—a concern reflected in many recent publications and conference presentations. These connections demonstrate how fundamental research on such compounds intersects with contemporary priorities in synthetic methodology improvement.
Analytical characterization of 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide presents its own set of interesting challenges and learning opportunities, responding to frequent searches about "spectral analysis of alkyne compounds" and "structural elucidation techniques." The compound's NMR fingerprint and mass spectral patterns serve as valuable reference points for laboratories working with similar polyfunctional molecules, contributing to the broader knowledge base of spectroscopic interpretation in organic chemistry.
As research continues to explore the boundaries of functional group compatibility and molecular interactions, compounds like CAS No. 1436191-79-5 maintain their relevance by offering platforms for testing new hypotheses. The compound's balanced lipophilicity and hydrogen-bonding capacity make it particularly interesting for studies on membrane permeability and molecular recognition—topics that consistently appear in literature searches and grant proposals. This enduring scientific interest ensures that such specialized chemicals remain at the forefront of innovative research across multiple disciplines.
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